molecular formula C17H12ClNO2 B3036684 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole CAS No. 400074-69-3

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole

Cat. No. B3036684
CAS RN: 400074-69-3
M. Wt: 297.7 g/mol
InChI Key: IYEHOGDFUSXAKV-SFQUDFHCSA-N
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Description

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole (5CPE) is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. 5CPE is an aromatic compound that is composed of an oxazole ring and an aryl group attached to the ring. 5CPE is a colorless solid that can be synthesized from commercially available starting materials. The synthesis of 5CPE is a simple process that involves a palladium-catalyzed coupling reaction between aryl halides and an aldehyde.

Scientific Research Applications

Crystal Structure Studies

  • Research by Schindler, Felsmann, and Weber (2010) explored the crystallization of oxazole derivatives, emphasizing their crystal structure in different solvents. This study aids in understanding the molecular and structural characteristics of similar oxazole compounds (Schindler, Felsmann, & Weber, 2010).

Biological Activities

  • Banzragchgarav et al. (2016) discovered that certain oxazole derivatives exhibit trypanocidal activity, demonstrating their potential in treating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
  • Maekawa et al. (2003) synthesized a series of 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their effects on brain-derived neurotrophic factor production, revealing their potential in neurobiology and pharmacology (Maekawa et al., 2003).

Synthetic Chemistry

  • Summers and Quirk (1996) described the synthesis of aromatic carboxyl functionalized polymers using oxazole compounds, highlighting their utility in polymer chemistry (Summers & Quirk, 1996).
  • Misra and Ila (2010) demonstrated the use of oxazol-5-one as a template for synthesizing various oxazole derivatives, showing their versatility in organic synthesis (Misra & Ila, 2010).

Fluorescent Molecular Probes

  • Diwu et al. (1997) synthesized 2,5-diphenyloxazoles as fluorescent solvatochromic dyes, emphasizing their application in biological imaging and molecular probes (Diwu et al., 1997).

properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-14-6-8-15(9-7-14)20-17(16-10-11-19-21-16)12-13-4-2-1-3-5-13/h1-12H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEHOGDFUSXAKV-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=NO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=NO2)/OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
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5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
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5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole
Reactant of Route 6
5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole

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